molecular formula C17H14N4O4S B6532453 2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 946346-08-3

2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6532453
CAS No.: 946346-08-3
M. Wt: 370.4 g/mol
InChI Key: UVIDLMGEWCTTFX-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core substituted with two furan moieties: one at the 7-position of the heterocycle and another via a methylacetamide linker. Its molecular formula is C₂₀H₁₆N₄O₄S, with an average molecular mass of 408.43 g/mol (calculated from analogous structures in and ). The thiazolo[4,5-d]pyridazin scaffold is notable for its fused bicyclic system, combining a thiazole ring with a pyridazine moiety, which is often associated with diverse bioactivities, including anti-inflammatory and enzyme inhibitory properties . The dual furan substituents likely enhance electron-rich aromatic interactions in biological systems, while the acetamide linker provides structural flexibility for target binding .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIDLMGEWCTTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic cores, substituents, or linker groups:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Biological Activity (If Reported)
Target Compound Thiazolo[4,5-d]pyridazin 7-(Furan-2-yl), 2-methyl, N-(furan-2-ylmethyl)acetamide 408.43 Not explicitly reported Not reported
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazin 7-(Thienyl), 2-methyl, N-(4-chlorophenyl)acetamide 445.90 Not explicitly reported Not reported
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin 2-(4-Fluorophenyl), N-(furan-2-ylmethyl)acetamide 396.37 Not explicitly reported Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide ~300–400 (varies) Room temperature, Cs₂CO₃/DMF Anti-exudative activity (10 mg/kg dose)
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine Phenyl, coumarin/thiourea substituents ~500–600 (varies) Microwave-assisted or conventional heating Not explicitly reported

Pharmacological and Physicochemical Comparisons

  • Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated 50–70% inhibition of inflammation in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . This suggests that furan-containing acetamides may exhibit promising anti-inflammatory properties, though the target compound’s activity remains untested.
  • Similarly, the 4-fluorophenyl group in ’s compound may enhance lipophilicity and CNS penetration .

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